2,5-Dihydroxy-3-methoxybenzoic acid
Overview
Description
2,5-Dihydroxy-3-methoxybenzoic acid is a phenolic compound with the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol . It is characterized by the presence of two hydroxyl groups and one methoxy group attached to a benzoic acid core. This compound is part of the hydroxybenzoic acid family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydroxy-3-methoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of gallic acid (3,4,5-trihydroxybenzoic acid) using dimethyl sulfate in the presence of a base, followed by selective demethylation . Another method includes the esterification of gallic acid with methanol under acidic conditions, followed by etherification with dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dihydroxy-3-methoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
2,5-Dihydroxy-3-methoxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.
Protocatechuic Acid: Exhibits strong antioxidant and antimicrobial properties.
Gallic Acid: Widely studied for its antioxidant, anti-inflammatory, and anticancer activities.
Uniqueness
What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2,5-dihydroxy-3-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSVMXPUXYYZOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.